N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrobenzenesulfonamide group, a pyrazole ring, and a dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 3,4-dimethoxyphenyl ethylamine, followed by the introduction of the pyrazole ring through a series of reactions involving ethylation and cyclization. The final step involves the sulfonation and nitration of the benzene ring to introduce the nitrobenzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of various oxidized products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties such as anti-inflammatory or anticancer activity.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The nitrobenzenesulfonamide group could play a role in its binding affinity and specificity, while the pyrazole ring and dimethoxyphenyl group may contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl ethylamine structure but lacks the pyrazole ring and nitrobenzenesulfonamide group.
N,N’-Bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide: This compound contains two dimethoxyphenyl ethylamine groups but differs in its overall structure and functional groups.
Uniqueness
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2-ethylpyrazol-3-yl)methyl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S/c1-4-25-19(11-13-23-25)16-24(14-12-17-5-10-21(31-2)22(15-17)32-3)33(29,30)20-8-6-18(7-9-20)26(27)28/h5-11,13,15H,4,12,14,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVCFRHTCSFKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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